1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
Description
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a (3,3-difluorocyclobutyl)methyl group at position 1. The cyclobutyl ring, modified with two fluorine atoms, introduces steric and electronic effects distinct from aromatic substituents commonly observed in similar derivatives. The difluorocyclobutyl moiety may enhance metabolic stability and solubility compared to aromatic counterparts, making it a candidate for further pharmacological exploration .
Properties
Molecular Formula |
C7H10F2N4 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10F2N4/c8-7(9)1-5(2-7)3-13-4-11-6(10)12-13/h4-5H,1-3H2,(H2,10,12) |
InChI Key |
INQZQJGSTJEXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Difluorocyclobutyl Intermediate: The starting material, (3,3-Difluorocyclobutyl)methanol, is synthesized through the reaction of cyclobutanone with diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Attachment of the Triazole Ring: The difluorocyclobutyl intermediate is then reacted with 1H-1,2,4-triazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluorocyclobutyl group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives .
Scientific Research Applications
1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Aryl-substituted derivatives (e.g., chloro/fluorophenyl) exhibit higher molecular weights and lipophilicity compared to the cyclobutyl analog. The difluorocyclobutyl group likely reduces aromatic interactions but improves solubility due to its aliphatic nature.
- Electronic Properties : Fluorine atoms in both aromatic and aliphatic substituents enhance metabolic stability by resisting oxidative degradation .
- Crystallinity : Aromatic derivatives (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) form planar crystal structures with π-π stacking, while cyclobutyl analogs may adopt less ordered conformations .
Anticancer Activity
- Cyclobutyl Analogs : While biological data for the difluorocyclobutyl derivative is absent, its improved solubility may enhance cell permeability compared to lipophilic aryl analogs.
Energetic Materials
- Nitrogen-Rich Derivatives : Compounds like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit high heats of formation (>400 kJ/mol) and detonation velocities (~8,500 m/s), driven by their nitrogen content . The difluorocyclobutyl group’s lower nitrogen density may limit its utility in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
